![molecular formula C14H18Cl2N2 B13498820 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanamine group, forming a dihydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with 3,5-Dimethylphenyl Group: The pyridine ring is then substituted with a 3,5-dimethylphenyl group using Friedel-Crafts alkylation or similar methods.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Such as G-protein-coupled receptors or ion channels, modulating their activity.
Inhibit Enzymes: Such as proteases or kinases, affecting cellular signaling pathways.
Modulate Gene Expression: By interacting with transcription factors or epigenetic regulators.
Vergleich Mit ähnlichen Verbindungen
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- (6-Methoxypyridin-3-yl)methanamine
- 1-(Pyridin-2-yl)methanamine
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C14H18Cl2N2 |
|---|---|
Molekulargewicht |
285.2 g/mol |
IUPAC-Name |
[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;;/h3-8H,9,15H2,1-2H3;2*1H |
InChI-Schlüssel |
UFIFNABNVBYXRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)CN)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


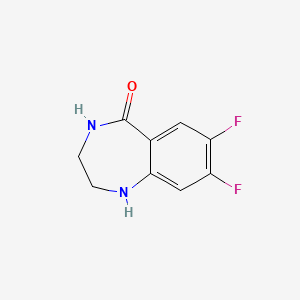
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
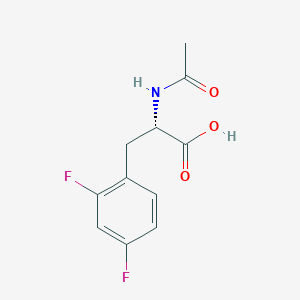
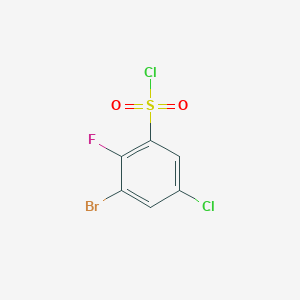
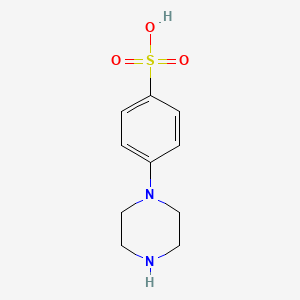
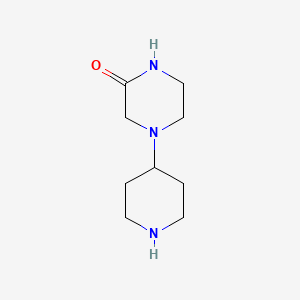
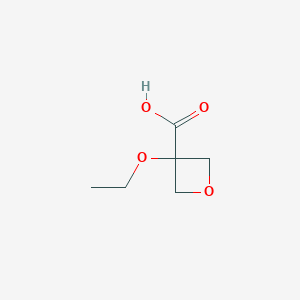
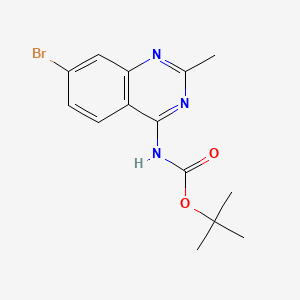
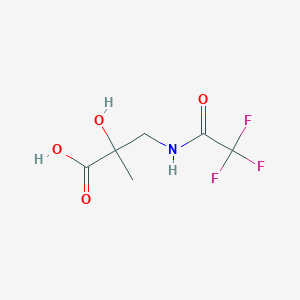
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
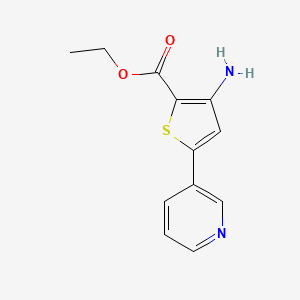
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)
